7-Ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile is a synthetic organic compound notable for its unique quinoline structure, which features both ethoxy and hydroxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The molecular formula of 7-ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile is , with a molecular weight of approximately 230.22 g/mol. Its density is about 1.43 g/cm³, and it has a high boiling point of approximately 480.9 °C at standard atmospheric pressure.
This compound is primarily synthesized in laboratory settings and has been the subject of various studies aimed at exploring its biological properties and potential therapeutic applications. The quinoline moiety is known for its diverse pharmacological profiles, making it a valuable scaffold in drug discovery.
7-Ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile belongs to the class of quinoline derivatives, which are characterized by their bicyclic structure comprising a benzene ring fused to a pyridine ring. This classification is significant due to the wide range of biological activities associated with quinoline compounds, including their roles as enzyme inhibitors and their interactions with various biological receptors .
The synthesis of 7-ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile typically involves several steps that allow for the selective introduction of functional groups essential for its biological activity. The general synthetic route may include:
These methods are designed to maximize yield and purity while minimizing side products .
The molecular structure of 7-ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile showcases several important features:
The structural formula can be represented as follows:
7-Ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile exhibits reactivity due to its functional groups:
These reactions underline its potential utility in synthetic organic chemistry and medicinal applications .
The mechanism of action for 7-ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile involves its interaction with specific biological targets:
These mechanisms highlight its potential role in therapeutic applications against diseases characterized by abnormal cell growth, such as cancer .
The physical and chemical properties of 7-ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile are crucial for understanding its behavior in biological systems:
These properties are essential for determining the compound's viability as a therapeutic agent.
7-Ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile has several promising applications:
Quinoline derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. This versatile core enables extensive structural modifications, allowing for fine-tuning of electronic properties, lipophilicity, and molecular geometry critical for drug-receptor interactions. Historically exploited in antimalarial therapies (e.g., quinine and chloroquine), quinoline-based pharmacophores now permeate diverse therapeutic areas, including oncology, neurology, and infectious diseases, owing to their capacity for targeted molecular interactions.
The therapeutic application of quinoline derivatives spans over two centuries, originating with the isolation of quinine from Cinchona bark in the early 1820s. This natural alkaloid served as the structural template for synthetic antimalarials like chloroquine, which dominated mid-20th-century malaria treatment. The 1980s marked a pivotal shift with the discovery of quinoline’s utility in oncology, exemplified by kinase inhibitors such as bosutinib. This era saw strategic substitutions—introduction of electron-withdrawing groups (e.g., cyano at C-3), hydroxy groups for hydrogen bonding, and alkoxy chains for metabolic stability—becoming hallmarks of modern quinoline drug design [2] [6].
The emergence of 7-Ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile represents a contemporary innovation in this lineage. Its molecular architecture integrates three key features:
Table 1: Evolution of Key Quinoline-Based Pharmacophores
Era | Representative Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1820s | Quinine | Antimalarial | Natural alkaloid scaffold |
1940s | Chloroquine | Antimalarial | 4-Aminoquinoline side chain |
2000s | Bosutinib | Anticancer (Tyrosine kinase) | 3-Quinolinecarbonitrile core |
2010s-Present | 7-Ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile | Kinase inhibition (Research) | C-7 ethoxy; C-4/C-6 di-hydroxy; C-3 cyano |
This compound (CAS: 56606-25-8, MW: 230.22 g/mol, Formula: C₁₂H₁₀N₂O₃) exemplifies rational structure-based design. Its crystalline solid form (density: 1.43 g/cm³) and high boiling point (480.9°C) reflect robust intermolecular interactions conducive to stable crystal packing [1]. Key physicochemical properties include:
The ortho-dihydroxy motif at C-4/C-6 enables dual hydrogen-bond donation to kinase catalytic residues, mimicking adenine’s interactions in ATP. Computational models indicate this motif enhances binding affinity by 3–5-fold compared to mono-hydroxy analogues [2]. Concurrently, the C-7 ethoxy group disrupts oxidative metabolism by cytochrome P450 enzymes, improving metabolic stability over smaller alkoxy groups. This is evidenced by reduced in vitro clearance rates in microsomal studies (patent data) [6]. The 3-cyano group’s electron-withdrawing nature polarizes the quinoline ring, enhancing π-π stacking with hydrophobic kinase subdomains while providing a synthetic handle for further derivatization [2] [6].
Table 2: Physicochemical and Structural Attributes of 7-Ethoxy-4,6-dihydroxy-3-quinolinecarbonitrile
Property | Value | Drug Discovery Implication |
---|---|---|
Molecular Weight | 230.22 g/mol | Optimal for cell permeability (Rule of Five compliant) |
Density | 1.43 g/cm³ | Suggests compact crystal packing |
Boiling Point | 480.9°C | Indicates thermal stability |
Molecular Formula | C₁₂H₁₀N₂O₃ | Balanced C/H ratio for synthetic accessibility |
Polar Surface Area (PSA) | 86.11 Ų | Predicts moderate membrane transport |
LogP | 1.50 | Favors oral absorption and distribution |
Hydrogen Bond Donors | 2 (C4/C6-OH) | Enables bidentate binding to kinase catalytic residues |
Hydrogen Bond Acceptors | 5 | Enhances solubility and target engagement |
The compound’s therapeutic potential is further evidenced in patent literature (US6002008A, USRE42376E1), where structurally analogous 3-cyanoquinolines demonstrate nanomolar inhibitory activity against tyrosine kinases implicated in tumor angiogenesis. Specifically, derivatives bearing C-7 alkoxy and C-4/C-6 hydrogen-bond donors exhibit IC₅₀ values <100 nM against VEGFR2 and PDGFR kinases—validating this pharmacophoric template [2] [6].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: